Product packaging for Adenosinetriphosphate(Cat. No.:)

Adenosinetriphosphate

Cat. No.: B1232274
M. Wt: 503.15 g/mol
InChI Key: ZKHQWZAMYRWXGA-KQYNXXCUSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

ATP(4-) is a nucleoside triphosphate(4-) obtained by global deprotonation of the triphosphate OH groups of ATP;  major species present at pH 7.3. It has a role as a human metabolite, a fundamental metabolite and a cofactor. It is a conjugate base of an ATP(3-).
An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N5O13P3-4 B1232274 Adenosinetriphosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N5O13P3-4

Molecular Weight

503.15 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/p-4/t4-,6-,7-,10-/m1/s1

InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-J

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Synonyms

Adenosine Triphosphate
Adenosine Triphosphate, Calcium Salt
Adenosine Triphosphate, Chromium Ammonium Salt
Adenosine Triphosphate, Chromium Salt
Adenosine Triphosphate, Magnesium Chloride
Adenosine Triphosphate, Magnesium Salt
Adenosine Triphosphate, Manganese Salt
Adenylpyrophosphate
ATP
ATP MgCl2
ATP-MgCl2
Atriphos
CaATP
Chromium Adenosine Triphosphate
Cr(H2O)4 ATP
CrATP
Magnesium Adenosine Triphosphate
Manganese Adenosine Triphosphate
MgATP
MnATP
Striadyne

Origin of Product

United States

Biosynthesis: the Formation of Glutamine

A classic example of energy coupling in biosynthesis is the synthesis of the amino acid glutamine from glutamate (B1630785) and ammonia. This reaction is endergonic, requiring an input of energy to proceed.

Endergonic Reaction: Glutamate + Ammonia → Glutamine (ΔG = +3.4 kcal/mol)

By itself, this reaction would not occur spontaneously. However, the cell couples it to ATP hydrolysis.

Coupling Mechanism:

ATP transfers its terminal phosphate (B84403) group to glutamate, forming a phosphorylated intermediate, glutamyl phosphate, and ADP. units.it

The glutamyl phosphate intermediate is more reactive than the original glutamate. Ammonia then displaces the phosphate group from the intermediate, forming glutamine. units.it

Reaction ComponentStandard Free Energy Change (ΔG)
Synthesis of Glutamine (Endergonic)+3.4 kcal/mol
Hydrolysis of ATP (Exergonic)-7.3 kcal/mol
Net Coupled Reaction (Exergonic)-3.9 kcal/mol

Active Transport: the Sodium Potassium Pump

A significant portion of a cell's ATP is used to power active transport systems, which move substances across the cell membrane against their concentration gradients. units.itkhanacademy.org The sodium-potassium (Na⁺/K⁺) pump is a vital example. aatbio.comaatbio.com This transmembrane protein actively pumps sodium ions (Na⁺) out of the cell and potassium ions (K⁺) into the cell, a process essential for maintaining cellular membrane potential and for nerve impulse transmission. khanacademy.orgjove.com

Coupling Mechanism:

The pump protein binds intracellular Na⁺.

ATP transfers its terminal phosphate (B84403) group directly to the pump protein (phosphorylation). jove.com

This phosphorylation induces a conformational change in the protein, causing it to release the Na⁺ ions outside the cell. jove.com

The new shape has a high affinity for extracellular K⁺, which then binds to the protein.

This binding triggers the dephosphorylation (release of the phosphate group) of the pump. jove.com

The loss of the phosphate group restores the protein to its original conformation, releasing the K⁺ ions into the cytoplasm. jove.com

In this cycle, the energy from ATP hydrolysis is used to change the shape and affinity of the pump protein, directly coupling the chemical energy to the mechanical work of ion transport. khanacademy.orghawaii.edu

Glycolysis: the Phosphorylation of Glucose

The initial steps of cellular respiration also provide a clear example of energy coupling. In glycolysis, the breakdown of glucose begins with its phosphorylation to form glucose-6-phosphate. libretexts.orgunits.it This reaction is endergonic.

Coupling Mechanism: The enzyme hexokinase catalyzes the transfer of a phosphate (B84403) group from ATP to glucose, creating glucose-6-phosphate. byjus.comaatbio.com This phosphorylation makes the glucose molecule more chemically reactive and traps it within the cell, as the negatively charged phosphate group prevents it from crossing the cell membrane. libretexts.orgunits.it The energy released from ATP hydrolysis drives this initial activation step, allowing the subsequent energy-yielding reactions of glycolysis to proceed. libretexts.orghawaii.edu

These examples demonstrate a universal principle in cellular bioenergetics: the exergonic hydrolysis of ATP is intricately coupled to endergonic processes through the formation of phosphorylated intermediates, enabling the cell to perform the essential work of biosynthesis, transport, and metabolism. fiveable.mecreative-proteomics.com

Diverse Cellular and Molecular Functions of Adenosine Triphosphate

Macromolecular Synthesis and Processing

The creation and handling of large biological molecules are energetically demanding processes that rely heavily on the energy supplied by ATP.

Deoxyribonucleic Acid and Ribonucleic Acid Synthesis

The synthesis of Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) is fundamental to the storage and expression of genetic information. ATP plays a dual role in these processes, serving as both a direct precursor and an energy source for enzymatic reactions. wikipedia.orgnih.gov

For RNA synthesis, ATP is one of the four essential ribonucleoside triphosphates that are incorporated into the growing RNA chain by RNA polymerase. wikipedia.orgbaseclick.eu The hydrolysis of ATP provides the energy required to form the phosphodiester bonds that link the nucleotides together. baseclick.eu In DNA synthesis, a similar process occurs, but ATP is first converted to deoxyadenosine (B7792050) triphosphate (dATP) by removing an oxygen atom from the ribose sugar. wikipedia.orgnih.govexcedr.com This dATP then becomes one of the building blocks for the new DNA strand. creative-proteomics.com

Beyond being a monomer, ATP is crucial for various enzymatic activities during DNA replication and transcription. DNA helicases utilize the energy from ATP hydrolysis to unwind the DNA double helix, a necessary step for replication to begin. creative-proteomics.com Furthermore, ATP is involved in the synthesis of RNA primers by primase, which provide a starting point for DNA polymerase. creative-proteomics.com DNA ligase also depends on ATP to seal the gaps between DNA fragments on the lagging strand during replication. creative-proteomics.com In transcription, ATP is essential for the assembly of the transcription initiation complex and for the energy required by RNA polymerase to move along the DNA template. creative-proteomics.com

Role of ATP in Nucleic Acid SynthesisDescription
Precursor Serves as a direct building block (monomer) for RNA synthesis and is converted to dATP for DNA synthesis. wikipedia.orgnih.govbaseclick.euexcedr.com
Energy for Polymerization Hydrolysis of ATP provides the energy to form phosphodiester bonds, linking nucleotides together in both DNA and RNA chains. baseclick.eu
DNA Unwinding Powers DNA helicases to separate the two DNA strands, initiating replication. creative-proteomics.com
Primer Synthesis Fuels the enzyme primase in the creation of RNA primers required for DNA polymerase to start synthesis. creative-proteomics.com
Ligation Used by DNA ligase to join newly synthesized DNA fragments. creative-proteomics.com
Transcription Initiation Crucial for the assembly of the transcription initiation complex. creative-proteomics.com

Protein Synthesis and Amino Acid Activation

Protein synthesis, or translation, is another energy-intensive process that is highly dependent on ATP. A critical initial step is the activation of amino acids, which ensures that the correct amino acids are attached to their corresponding transfer RNA (tRNA) molecules. byjus.comvaia.com This process, known as tRNA charging or aminoacylation, is catalyzed by enzymes called aminoacyl-tRNA synthetases. byjus.comwikipedia.org

The activation occurs in a two-step reaction. First, the amino acid reacts with an ATP molecule to form an aminoacyl-adenylate intermediate and releases pyrophosphate (PPi). byjus.comvaia.comwikipedia.org This reaction is driven forward by the subsequent hydrolysis of the pyrophosphate. wikipedia.org In the second step, the activated aminoacyl group is transferred from the aminoacyl-AMP intermediate to the 3' end of the correct tRNA molecule, releasing adenosine (B11128) monophosphate (AMP). byjus.comberkeley.edu The resulting "charged" tRNA, or aminoacyl-tRNA, is now ready to participate in protein synthesis. byjus.comwikipedia.org The high-energy bond created between the amino acid and the tRNA will later provide the energy needed to form the peptide bond during translation. vaia.combioninja.com.au

During the elongation phase of protein synthesis, ATP is also essential for the movement of the ribosome along the messenger RNA (mRNA) template. creative-proteomics.com

Step in Amino Acid ActivationRole of ATP
Step 1: Formation of Aminoacyl-AMP An amino acid reacts with ATP, forming a high-energy aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi). byjus.comvaia.comwikipedia.org
Step 2: Transfer to tRNA The aminoacyl group is transferred from the intermediate to the corresponding tRNA molecule, releasing AMP and forming a charged aminoacyl-tRNA. byjus.comberkeley.edu

Ribonucleic Acid Processing and Modification

Following transcription, precursor messenger RNA (pre-mRNA) molecules in eukaryotes undergo several processing steps before they can be translated into proteins. These modifications, which include splicing, capping, and polyadenylation, often require the energy provided by ATP.

RNA Splicing: Splicing is the process of removing non-coding regions (introns) from the pre-mRNA and joining the coding regions (exons) together. This intricate process is carried out by a large complex of proteins and RNA molecules called the spliceosome. abhayapuricollege.ac.in The assembly and dynamic rearrangements of the spliceosome at each step of the splicing reaction are dependent on the hydrolysis of ATP. wikipedia.org ATP-dependent RNA helicases, such as those of the DEAD-box family, are crucial for unwinding RNA-RNA and RNA-protein interactions within the spliceosome, allowing for the necessary conformational changes to occur for splicing to proceed. abhayapuricollege.ac.in

Polyadenylation: The 3' end of most eukaryotic mRNAs is modified by the addition of a long chain of adenine (B156593) nucleotides, known as the poly(A) tail. This process, called polyadenylation, is catalyzed by the enzyme poly(A) polymerase (PAP). wikipedia.org PAP uses ATP as the precursor for the adenine nucleotides, adding them one by one to the 3' end of the cleaved pre-mRNA. wikipedia.org The poly(A) tail is important for the stability, nuclear export, and translation of the mRNA. wikipedia.org While the cleavage reaction itself can be stimulated by low concentrations of ATP, high concentrations can be inhibitory. nih.gov

Capping: At the 5' end of the pre-mRNA, a modified guanine (B1146940) nucleotide, called a 5' cap, is added. This process also involves ATP. The initial nucleotide of the pre-mRNA transcript is typically an ATP or GTP. The capping process involves the removal of one phosphate (B84403) from this initial nucleotide and the addition of a guanosine (B1672433) monophosphate (GMP) from GTP, resulting in a 5'-5' triphosphate linkage. uoanbar.edu.iq ATP is therefore a component of the capped structure when it is the initiating nucleotide.

Cellular Motility and Structural Maintenance

ATP provides the energy for the dynamic processes that maintain cellular structure and enable movement.

Cytoskeletal Dynamics

The cytoskeleton, a complex network of protein filaments, provides structural support to the cell and is essential for cell shape, division, and movement. The two major components of the cytoskeleton, actin filaments and microtubules, are highly dynamic structures whose assembly and disassembly are regulated by ATP and GTP hydrolysis, respectively. royalsocietypublishing.org

The assembly of actin monomers (G-actin) into filaments (F-actin) is an ATP-dependent process. actindynamics.net ATP-bound actin monomers are incorporated into the growing filament. pnas.org Following polymerization, the ATP is hydrolyzed to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi). pnas.orgufmg.br The release of Pi from the filament is a key step that destabilizes the interactions between actin subunits, making the ADP-bound actin filament more prone to depolymerization. royalsocietypublishing.orgacs.org This cycle of polymerization and depolymerization, fueled by ATP hydrolysis, is critical for cellular processes such as cell migration and cytokinesis. pnas.orgnih.gov ATP-bound actin filaments are also structurally more rigid than their ADP-bound counterparts. nih.gov

Feature of Cytoskeletal DynamicsRole of ATP
Actin Polymerization G-actin monomers bind ATP, which promotes their assembly into F-actin filaments. actindynamics.netpnas.org
Filament Destabilization ATP is hydrolyzed to ADP and Pi within the filament. The subsequent release of Pi weakens subunit interactions, promoting disassembly. royalsocietypublishing.orgacs.org
Filament Rigidity ATP-bound actin filaments are more rigid than ADP-bound filaments. nih.gov
Energy Consumption The constant turnover of the actin cytoskeleton represents a significant use of cellular ATP. pnas.orgresearchgate.net

Ciliary and Flagellar Beat Regulation

Cilia and flagella are hair-like organelles that extend from the surface of many eukaryotic cells and are involved in locomotion and sensing. nih.gov Their movement is driven by the motor protein dynein, which uses the energy from ATP hydrolysis to generate the sliding of microtubules within the axoneme, the core structure of cilia and flagella. nih.govplos.org

The beat frequency of cilia and flagella is directly dependent on the concentration of ATP. nih.govbiologists.com The dynein arms, which are attached to the microtubule doublets, undergo a cycle of binding, conformational change (the power stroke), and release from the adjacent microtubule, all powered by ATP hydrolysis. nih.gov This coordinated action of thousands of dynein motors results in the characteristic bending and beating patterns of cilia and flagella. nih.gov Interestingly, while ATP is required for movement, it can also play an inhibitory role at high concentrations, a phenomenon that can be released by ADP. nih.govresearchgate.net This suggests a complex regulatory mechanism involving both ATP and ADP in controlling the on/off switching of dynein activity. nih.govresearchgate.net To sustain the high ATP levels needed for continuous motility, some flagella have their own ATP-regenerating systems, such as glycolytic enzymes or arginine kinase, distributed along their length. biologists.comnih.govmolbiolcell.org

Intracellular Transport Mechanisms

Adenosine Triphosphate (ATP) is fundamental to the movement of substances within the cell, powering a variety of transport mechanisms essential for cellular function. This includes the energy-intensive processes of moving molecules against their concentration gradients and the transport of organelles and other large cargo throughout the cytoplasm.

The primary mechanism for moving ions and small molecules against their concentration gradient is active transport, which directly or indirectly consumes ATP. vaia.com Primary active transport utilizes energy directly from ATP hydrolysis to move substances across a membrane. vaia.comberkeley.edu A quintessential example is the sodium-potassium pump (Na+/K+-ATPase), an enzyme that actively pumps three sodium ions out of the cell and two potassium ions into the cell for each molecule of ATP hydrolyzed. wikipedia.orgnih.gov This process is vital for maintaining the cell's resting membrane potential, regulating cell volume, and creating a sodium gradient that drives the secondary active transport of other molecules like glucose and amino acids. sdbonline.orgtaylorandfrancis.com Similarly, the calcium ion pump (Ca2+-ATPase) uses ATP to transport calcium ions out of the cytoplasm, a process critical for muscle contraction and various signaling pathways. taylorandfrancis.com

For the transport of larger cargo, such as organelles, vesicles, and proteins, the cell employs a sophisticated network of molecular motors. scribd.com These proteins bind to cytoskeletal filaments (actin filaments and microtubules) and use the energy from ATP hydrolysis to "walk" along these tracks, carrying their cargo to specific destinations within the cell. nih.govunits.it The three main families of cytoskeletal motor proteins are myosins, kinesins, and dyneins. nih.gov Myosins typically move along actin filaments and are well-known for their role in muscle contraction, but they also participate in intracellular transport. nih.gov Kinesins and dyneins move along microtubules. nih.gov Most kinesins move towards the plus-end of microtubules (typically towards the cell periphery), while dyneins move towards the minus-end (usually towards the cell center). scribd.comnus.edu.sg This directional movement is crucial for the organized transport of materials to and from the cell's interior. pressbooks.pub The hydrolysis of ATP induces conformational changes in the motor proteins, allowing them to detach, swing forward, and reattach to the filament in a cyclical process that generates movement. nih.gov

Table 1: Comparison of Major Cytoskeletal Motor Proteins

Motor Protein Family Cytoskeletal Track Direction of Movement Cellular Functions
Myosin Actin Filaments Variable (most towards plus-end) Muscle contraction, cytokinesis, vesicle transport. nih.govnih.gov
Kinesin Microtubules Primarily towards plus-end Anterograde transport of organelles and vesicles. scribd.comnus.edu.sg
Dynein Microtubules Primarily towards minus-end Retrograde transport, ciliary and flagellar movement. scribd.comnih.gov

Biosynthetic Pathways (Anabolism)

Anabolism encompasses the set of metabolic pathways that construct larger, complex molecules from smaller, simpler precursors. These biosynthetic processes are endergonic, meaning they require an input of energy to proceed. ATP is the primary energy currency that fuels these reactions within the cell. nih.gov The energy released from the hydrolysis of ATP to ADP and inorganic phosphate is coupled to anabolic reactions, driving them forward. chemistrytalk.org

The synthesis of macromolecules is a core anabolic activity. For instance, the formation of proteins from amino acids is a highly energy-dependent process. cambridge.org For each amino acid incorporated into a growing polypeptide chain, a minimum of four high-energy phosphate bonds from ATP and GTP (which is energetically equivalent to ATP) are consumed. vaia.comcambridge.org This energy is used for the activation of the amino acid by attaching it to its corresponding transfer RNA (tRNA) molecule and for the subsequent steps of peptide bond formation on the ribosome. wikipedia.orgaatbio.com

The biosynthesis of lipids, including fatty acids, also demands a significant energy investment in the form of ATP and reducing power (NADPH). nih.gov The synthesis of a 16-carbon fatty acid, palmitic acid, from acetyl-CoA requires the input of ATP for the initial carboxylation step that forms malonyl-CoA. byjus.comuobabylon.edu.iq The entire process to synthesize palmitic acid consumes 7 ATP molecules. berkeley.edukhanacademy.org

Table 2: ATP Cost of Major Anabolic Processes

Anabolic Process Monomer Unit ATP Equivalents Consumed Key Notes
Protein Synthesis Amino Acid ≥4 per amino acid Includes tRNA charging and peptide bond formation. vaia.comcambridge.orgharvard.edu
Glycogen Synthesis Glucose 1 per glucose molecule For the formation of UDP-glucose. nih.govlardbucket.org
Fatty Acid Synthesis (Palmitate) Acetyl-CoA 7 per molecule of palmitate For the formation of malonyl-CoA. berkeley.edukhanacademy.org

Osmoregulation and Cell Volume Control

ATP plays a critical role in osmoregulation, the active regulation of the osmotic pressure of an organism's fluids to maintain the homeostasis of the water content. For individual cells, this translates to maintaining a constant cell volume, which is essential for their survival and proper function. taylorandfrancis.com

The primary mechanism by which ATP contributes to osmoregulation is by powering ion pumps in the cell membrane. nih.gov The Na+/K+-ATPase is a key player in this process in animal cells. sdbonline.org By pumping three Na+ ions out for every two K+ ions it pumps in, the pump creates a net efflux of one solute particle per cycle, which helps to counterbalance the osmotic influx of water. wikipedia.orgjocmr.org This activity is crucial for preventing cells from swelling and bursting, especially in hypotonic environments. taylorandfrancis.com The maintenance of these ion gradients by the Na+/K+-ATPase is a major energy expenditure for the cell, consuming a significant portion of the ATP produced. wikipedia.org

Recent research has unveiled a more dynamic role for ATP in cell volume regulation, where it acts as an extracellular signaling molecule. pnas.org When cells are subjected to osmotic stress, such as swelling in a hypotonic solution, they can release ATP into the extracellular environment. nih.govnih.govbiorxiv.org This released ATP can then act in an autocrine or paracrine fashion by binding to purinergic receptors (specifically P2 receptors) on the cell surface. pnas.orgnih.gov The activation of these receptors triggers intracellular signaling cascades that lead to the opening of ion channels, such as chloride channels. pnas.org The subsequent efflux of ions from the cell draws water out, allowing the cell to return to its normal volume in a process known as regulatory volume decrease (RVD). nih.gov This ATP-mediated signaling pathway represents a sophisticated feedback mechanism for rapid cell volume control. pnas.org In some organisms, intracellular P2X receptors located on organelles like the contractile vacuole are also involved in osmoregulation, responding to ATP to control water expulsion. nih.govphysoc.org

Table 3: Role of Na+/K+-ATPase in Maintaining Ion Gradients for Osmoregulation

Ion Typical Intracellular Concentration (Mammalian Cell) Typical Extracellular Concentration (Mammalian Cell) Direction of Pumping by Na+/K+-ATPase
Sodium (Na+) Low jocmr.org High jocmr.org Out of the cell wikipedia.org
Potassium (K+) High jocmr.org Low jocmr.org Into the cell wikipedia.org

Regulation of Adenosine Triphosphate Homeostasis

Intracellular Adenosine (B11128) Triphosphate Concentration Control

The concentration of ATP within a cell is meticulously controlled, typically ranging from 1 to 10 millimolar (mM). wikipedia.org This control is achieved through a dynamic equilibrium between ATP-generating (catabolic) and ATP-consuming (anabolic) processes. portlandpress.comnih.gov The absolute concentration of ATP is determined by the size of the total adenylate pool (ATP + ADP + AMP) and the energy charge of the cell, which reflects the ratio of these adenine (B156593) nucleotides. portlandpress.comnih.govresearchgate.net The cell stabilizes its energy charge by modulating the rate of ATP synthesis in response to energy demand. portlandpress.com When ATP-consuming processes accelerate, a slight decrease in the energy charge triggers a significant increase in ATP production to cover the heightened energy expenditure. portlandpress.com

Cellular CompartmentTypical ATP Concentration
Cytosol2 - 10 mM
Mitochondrial Matrix0.5 - 5 mM
Nucleus2 - 10 mM

This table presents typical ATP concentrations in different cellular compartments, which can vary depending on cell type and metabolic state.

A primary mechanism for the rapid control of ATP production is the allosteric regulation of key enzymes in metabolic pathways, particularly glycolysis. ATP itself acts as an allosteric inhibitor of several of these enzymes, providing a direct feedback mechanism.

Phosphofructokinase-1 (PFK-1) is a crucial regulatory enzyme in glycolysis, catalyzing the "committed" step of converting fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. wikipedia.org PFK-1 is allosterically inhibited by high concentrations of ATP. wikipedia.orgquora.com ATP binds to an allosteric site on the enzyme, distinct from the catalytic site, which decreases the enzyme's affinity for its substrate, fructose-6-phosphate, thereby slowing down the rate of glycolysis when energy levels are high. wikipedia.orgwikipedia.org Conversely, Adenosine Monophosphate (AMP), a signal of low energy status, acts as an allosteric activator of PFK-1, reversing the inhibitory effect of ATP. quora.combyjus.com

Pyruvate (B1213749) Kinase (PK) , which catalyzes the final, irreversible step of glycolysis, is also subject to allosteric regulation by ATP. nih.govresearchgate.net High levels of ATP signal that the cell has an abundance of energy, leading to the allosteric inhibition of pyruvate kinase and a decrease in the glycolytic flux. youtube.comasm.org This prevents the unnecessary production of pyruvate and, consequently, more ATP. nih.gov On the other hand, fructose-1,6-bisphosphate, the product of the PFK-1 reaction, acts as a potent allosteric activator of pyruvate kinase in a feed-forward mechanism. nih.govyoutube.com

EnzymeAllosteric InhibitorsAllosteric Activators
Phosphofructokinase-1 (PFK-1)ATP, Citrate, PEPAMP, ADP, Fructose-2,6-bisphosphate
Pyruvate Kinase (PK)ATP, Acetyl-CoA, Alanine, Long-chain fatty acidsFructose-1,6-bisphosphate

This table summarizes the key allosteric regulators of Phosphofructokinase-1 and Pyruvate Kinase, highlighting the central role of adenine nucleotides in controlling glycolytic flux.

The Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status in all eukaryotic cells. nih.govcambridge.org It is activated in response to metabolic stresses that increase the cellular AMP:ATP and ADP:ATP ratios, which are indicative of a low energy state. nih.govcambridge.orgportlandpress.com

Once activated, AMPK works to restore energy balance by phosphorylating a multitude of downstream targets. portlandpress.com This leads to the acute activation of catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like the synthesis of proteins, glycogen, fatty acids, and cholesterol. nih.govcambridge.orgwikipedia.org For instance, AMPK promotes glucose uptake by facilitating the translocation of the glucose transporter GLUT4 to the cell membrane and stimulates glycolysis by activating phosphofructokinase 2. cambridge.orgnih.gov By orchestrating this metabolic switch, AMPK plays a pivotal role in maintaining ATP homeostasis at both the cellular and whole-body levels. nih.govcambridge.org

Mitochondria, often referred to as the powerhouses of the cell, are the primary sites of ATP production through oxidative phosphorylation. herts.ac.ukrupress.org The regulation of mitochondrial ATP synthesis is therefore central to cellular energy homeostasis. This regulation occurs at multiple levels, from the control of substrate supply to the modulation of the enzymatic machinery itself.

Mitochondrial calcium (Ca²⁺) has emerged as a key signaling molecule in the regulation of ATP production. nih.govresearchgate.net In response to various stimuli, cytosolic Ca²⁺ levels can rise, and this increase is relayed into the mitochondrial matrix via the mitochondrial calcium uniporter (MCU). herts.ac.ukresearchgate.net Within the mitochondria, Ca²⁺ stimulates oxidative metabolism by activating several key dehydrogenases in the tricarboxylic acid (TCA) cycle, including pyruvate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. nih.govresearchgate.net The activation of these enzymes increases the production of NADH and FADH₂, the electron donors for the electron transport chain, thereby enhancing the rate of oxidative phosphorylation and ATP synthesis. herts.ac.uknih.gov This mechanism ensures that ATP production is tightly coupled to cellular energy demand, particularly in tissues with high and fluctuating energy requirements like cardiac muscle. herts.ac.uknih.govulster.ac.uk The stimulatory effects of Ca²⁺ on respiration and ATP production are most prominent at nanomolar concentrations, while higher micromolar concentrations can be inhibitory. physiology.org

Recent discoveries have identified transient bursts of mitochondrial activity, termed "mitochondrial flashes" or "mitoflashes," as a novel mechanism for the autoregulation of ATP homeostasis. elifesciences.orgnih.govnih.gov These events, characterized by a sudden increase in reactive oxygen species (ROS) production and a transient uncoupling of the proton gradient, act as a negative regulator of ATP production. elifesciences.orgrupress.org The frequency of mitoflashes is inversely correlated with the rate of ATP synthesis. rupress.org In essence, mitoflashes function as a digital, frequency-modulated signal that counteracts imbalances between ATP supply and demand. elifesciences.org When there is a surplus of substrate and ATP production exceeds demand, mitoflash activity increases to dissipate the excess proton motive force and downregulate ATP synthesis, thus maintaining a stable ATP set-point. elifesciences.orgelifesciences.org This process appears to be mediated by proton leakage through the F₁F₀-ATP synthase. elifesciences.org

Long-term adaptation to changes in energy demand involves the regulation of mitochondrial biogenesis, the process of generating new mitochondria. A master regulator of this process is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). semanticscholar.orgoup.com PGC-1α is a transcriptional coactivator that is induced in tissues with high oxidative activity in response to increased energy demands, such as during exercise or fasting. oup.comresearchgate.net

PGC-1α itself does not bind directly to DNA but co-activates a number of nuclear transcription factors, including Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2) and Estrogen-Related Receptor alpha (ERRα). oup.comnih.gov These transcription factors, in turn, activate the expression of nuclear genes encoding mitochondrial proteins, including components of the electron transport chain and the mitochondrial transcription factor A (Tfam). researchgate.netnih.govresearchgate.net Tfam is essential for the replication and transcription of mitochondrial DNA, which encodes key subunits of the oxidative phosphorylation machinery. oup.comnih.gov Through this hierarchical cascade, PGC-1α orchestrates a coordinated program of gene expression that leads to increased mitochondrial mass and an enhanced capacity for ATP production. nih.govoup.com

Mitochondrial Regulation of ATP Production and Consumption

Adenylate Kinase and Phosphocreatine (B42189) Kinase Systems

Cells possess high-energy phosphate-buffering systems that can immediately replenish ATP levels during sudden increases in energy expenditure. The two primary systems involved in this rapid buffering are the adenylate kinase and phosphocreatine kinase systems.

The adenylate kinase (also known as myokinase) and creatine (B1669601) kinase systems act as temporal energy buffers, ensuring that the concentration of ATP remains relatively constant despite rapid fluctuations in its rate of hydrolysis.

The adenylate kinase reaction catalyzes the reversible transfer of a phosphoryl group between two molecules of adenosine diphosphate (B83284) (ADP) to form one molecule of ATP and one molecule of adenosine monophosphate (AMP):

2 ADP ↔ ATP + AMP

This reaction is crucial for several reasons. Firstly, it salvages the high-energy phosphate (B84403) bond in ADP, providing a rapid mechanism to generate ATP. Secondly, the production of AMP serves as a critical metabolic signal, indicating a low energy state within the cell. AMP is a potent allosteric activator of key enzymes in energy-producing pathways, most notably phosphofructokinase-1 in glycolysis and AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. mdpi.com

The phosphocreatine kinase (or creatine kinase) system provides an even larger and more rapidly mobilizable reserve of high-energy phosphate. This system utilizes phosphocreatine (PCr), a molecule with a higher phosphate transfer potential than ATP. The creatine kinase (CK) enzyme catalyzes the reversible reaction:

Phosphocreatine + ADP + H⁺ ↔ Creatine + ATP

Under conditions of high energy demand, the reaction proceeds to the right, rapidly regenerating ATP from ADP. Conversely, during periods of rest when ATP levels are high, the reverse reaction occurs, replenishing the phosphocreatine stores. This system is particularly vital in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. The phosphocreatine system has a greater and more rapid ATP regenerating capacity than both glycolysis and oxidative phosphorylation combined. mdpi.com

The phosphotransfer capacities of these systems highlight their role in immediate energy buffering. The adenylate kinase system has a significant phosphotransfer capacity, while the creatine kinase system's capacity is even greater. For comparison, the glycolytic pathway has a lower, yet still substantial, phosphotransfer capacity. mdpi.com

Comparative Phosphotransfer Capacities of ATP Buffering and Production Systems
SystemPhosphotransfer Capacity (mM/s)Primary Function
Creatine Kinase6–10Rapid, high-capacity ATP buffering
Adenylate KinaseVaries, significant capacityRapid ATP buffering and AMP signaling
Glycolysis2–3Rapid ATP production

Interplay between Glycolysis and Oxidative Phosphorylation in ATP Homeostasis

While the kinase systems provide an immediate buffer, sustained ATP production is managed by the interplay between glycolysis and oxidative phosphorylation. These two pathways are reciprocally regulated to maintain energy homeostasis in response to the cell's metabolic state.

Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating a net of two ATP molecules per glucose molecule through substrate-level phosphorylation. This process does not require oxygen and can therefore produce ATP rapidly under anaerobic conditions.

Oxidative phosphorylation , which occurs in the mitochondria, is a much more efficient process, yielding a significantly larger amount of ATP from the complete oxidation of pyruvate. However, it is a slower process and is dependent on the presence of oxygen.

The regulation of these two pathways is intricate and involves a number of feedback mechanisms. Key regulatory points in glycolysis are the enzymes hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase. PFK-1 is a particularly important control point and is allosterically inhibited by high levels of ATP and citrate, a key intermediate in the citric acid cycle. Conversely, PFK-1 is activated by high levels of AMP and ADP, signaling a need for increased ATP production. creative-proteomics.com This creates a direct feedback loop where the products of energy metabolism regulate the rate of glycolysis.

The interplay between these pathways allows cells to adapt to varying energy demands and oxygen availability. For example, during intense exercise, the demand for ATP in muscle cells exceeds the capacity of oxidative phosphorylation. As a result, glycolysis is upregulated to rapidly produce ATP, leading to the production of lactate.

In many cell types, there is a negative feedback relationship between glycolysis and oxidative phosphorylation. nih.gov For instance, the "Warburg effect" observed in many cancer cells describes a phenomenon where cells preferentially utilize glycolysis for energy production even in the presence of oxygen. While oxidative phosphorylation is more energy-efficient, glycolysis provides the advantage of a high rate of ATP production and the generation of metabolic intermediates that support rapid cell proliferation. nih.gov

The choice between these pathways is also influenced by the cellular energy state, often reflected in the ATP/ADP ratio. A high ATP/ADP ratio signals energy sufficiency and tends to inhibit glycolysis while promoting pathways that store energy. A low ATP/ADP ratio, on the other hand, stimulates both glycolysis and oxidative phosphorylation to replenish ATP levels.

Key Regulators of Glycolysis and Oxidative Phosphorylation
MetaboliteEffect on Glycolysis (PFK-1)Effect on Oxidative PhosphorylationMetabolic Signal
ATPInhibitionInhibition (high energy state)High energy charge
ADPActivationActivation (low energy state)Low energy charge
AMPStrong ActivationActivation (via AMPK)Very low energy charge
CitrateInhibitionSubstrateAbundance of biosynthetic precursors

Adenosine Triphosphate As a Signaling Molecule Purinergic Signaling

Purinergic Receptor Families and Signaling Pathways

Once released into the extracellular space, ATP and its breakdown products (like ADP and adenosine) exert their effects by binding to and activating purinergic receptors. frontiersin.orgnih.gov These receptors are broadly divided into two main families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. nih.govresearchgate.net

P2X receptors are a unique family of ion channels that open in direct response to the binding of extracellular ATP. wikipedia.orgnih.gov There are seven subtypes of P2X receptors in mammals, designated P2X1 through P2X7. nih.govelifesciences.org

Structure: Functional P2X receptors are trimers, with three subunits assembling to form a central ion pore. wikipedia.orgnih.govnih.gov Each subunit has two transmembrane helices, a large extracellular loop that contains the ATP binding site, and intracellular N- and C-termini. wikipedia.orgohsu.edunih.gov

Function: The binding of ATP to the extracellular domain induces a conformational change that opens the channel pore within milliseconds. nih.gov P2X receptors are cation-selective channels, permeable to Na+, K+, and significantly to Ca2+. nih.govohsu.edu The influx of these cations leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses. nih.gov The kinetics of channel gating and desensitization vary among subtypes; for example, P2X1 and P2X3 receptors desensitize rapidly (milliseconds), while P2X2 and P2X4 desensitize slowly (seconds), and P2X7 shows little to no desensitization. ohsu.edu

Table 1: Research Findings on P2X Receptor Subtypes

Receptor SubtypeKey CharacteristicsPrimary Ion PermeabilityDesensitization Rate
P2X1Prominently expressed in smooth muscle cells and platelets. wikipedia.orgNa⁺, K⁺, Ca²⁺ ohsu.eduRapid (milliseconds) ohsu.edu
P2X2Widespread in the autonomic nervous system; often co-expressed with P2X3. wikipedia.orgNa⁺, K⁺, Ca²⁺ ohsu.eduSlow (seconds) ohsu.edu
P2X3Primarily found on sensory neurons, involved in nociception. wikipedia.orgNa⁺, K⁺, Ca²⁺ ohsu.eduRapid (milliseconds) ohsu.edu
P2X4Widely distributed; structure has been resolved by X-ray crystallography. nih.govNa⁺, K⁺, Ca²⁺ ohsu.eduSlow (seconds) ohsu.edu
P2X5Has been reported to have both cation and anion permeability. elifesciences.orgmdpi.comCations (Na⁺, Ca²⁺) and Anions (Cl⁻) elifesciences.orgmdpi.comSlow (seconds) ohsu.edu
P2X6Does not form functional homomeric channels but can form heteromers with other subtypes.Dependent on heteromeric partnerDependent on heteromeric partner
P2X7Requires high concentrations of ATP for activation; expressed on immune cells and involved in inflammation and apoptosis. frontiersin.org Has a unique long C-terminus. mdpi.comNa⁺, K⁺, Ca²⁺; can form a large pore permeable to larger molecules upon sustained activation. wikipedia.orgVery slow / non-desensitizing ohsu.edu

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by a range of extracellular nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. nih.govwikipedia.org In humans, eight distinct P2Y receptor subtypes have been identified: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. nih.govwikipedia.org

Structure: Like other GPCRs, P2Y receptors feature seven transmembrane helices connected by intracellular and extracellular loops. wikipedia.org

Signaling Pathways: Upon nucleotide binding, P2Y receptors activate intracellular signaling cascades via heterotrimeric G proteins. nih.govnih.gov These receptors can be divided into two main subfamilies based on their primary G protein coupling:

Gq/11-coupled: P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq/11 proteins. guidetopharmacology.org Activation of Gq stimulates phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). ahajournals.org This cascade results in the mobilization of Ca2+ from intracellular stores and the activation of protein kinase C. guidetopharmacology.orgahajournals.org The P2Y11 receptor is unique in that it can also couple to Gs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. nih.govguidetopharmacology.org

Gi/o-coupled: P2Y12, P2Y13, and P2Y14 receptors couple to Gi/o proteins. guidetopharmacology.org Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.govguidetopharmacology.org These receptors can also modulate the activity of ion channels. nih.govnih.gov

Table 2: Research Findings on P2Y Receptor Subtypes

Receptor SubtypePrimary Endogenous Ligand(s)Primary G Protein Coupling
P2Y₁ADP guidetopharmacology.orgGq/₁₁ guidetopharmacology.org
P2Y₂ATP, UTP guidetopharmacology.orgGq/₁₁ guidetopharmacology.org
P2Y₄UTP guidetopharmacology.orgGq/₁₁ guidetopharmacology.org
P2Y₆UDP guidetopharmacology.orgGq/₁₁ guidetopharmacology.org
P2Y₁₁ATP guidetopharmacology.orgGq/₁₁ and Gs guidetopharmacology.org
P2Y₁₂ADP guidetopharmacology.orgGi/o guidetopharmacology.org
P2Y₁₃ADP guidetopharmacology.orgGi/o guidetopharmacology.org
P2Y₁₄UDP-glucose guidetopharmacology.orgGi/o guidetopharmacology.org

Roles in Intercellular Communication

Extracellular ATP is a fundamental mediator of cell-to-cell communication, acting over short distances to influence the behavior of neighboring cells. This communication is vital for coordinating tissue-level responses, neurotransmission, and inflammation.

Cells can release ATP into the extracellular environment, where it activates plasma membrane-localized P2X and P2Y receptors. nih.gov This activation can modulate cellular function in two primary ways: autocrine signaling, where ATP acts on the same cell that released it, and paracrine signaling, where ATP acts on adjacent cells. nih.govresearchgate.net This release is not always in response to major stimuli; many cells continuously release ATP at basal rates, which helps to establish a baseline level of activation, or "set point," for various signal transduction pathways. nih.govresearchgate.net

This basal purinergic signaling regulates a wide spectrum of cellular activities, including ion transport, cell volume regulation, and host-pathogen interactions. nih.gov For instance, in response to mechanical forces, such as shear stress in endothelial cells, ATP is released and acts as a paracrine signal to activate P2Y2 receptors, leading to the production of nitric oxide and subsequent vasodilation. frontiersin.org In taste buds, ATP engages in both forms of signaling; it exerts positive autocrine feedback on receptor cells to enhance its own secretion while also acting as a paracrine signal to other cells within the taste bud. jneurosci.org

Signaling TypeDescriptionMechanism of Action
Autocrine ATP acts on the same cell from which it was released. nih.govresearchgate.netReleased ATP binds to P2 receptors on the cell surface, often creating a positive feedback loop to enhance its own secretion or modulate intracellular signaling pathways. jneurosci.org
Paracrine ATP acts on neighboring cells. nih.govresearchgate.netATP diffuses a short distance to activate P2 receptors on adjacent cells, coordinating tissue-level responses like vasodilation or neurotransmission. frontiersin.orgjneurosci.org

In the nervous system, ATP fulfills a dual role as both a primary neurotransmitter and a neuromodulator. frontiersin.orgresearchgate.net It is stored in synaptic vesicles and can be released from nerve terminals, axons, and dendrites of neurons, as well as from glial cells like astrocytes and microglia. frontiersin.org

As a neurotransmitter, ATP mediates fast synaptic transmission through the activation of ionotropic P2X receptors, which are ligand-gated ion channels. frontiersin.orgnih.gov This ATPergic transmission has been identified in various central and peripheral synapses. frontiersin.org For example, in sympathetic nerves, ATP is often co-released with noradrenaline. ATP is responsible for the initial, rapid responses like excitatory junctional potentials and twitch contractions in smooth muscle, while noradrenaline mediates the slower, more sustained tonic contractions. nih.gov

Beyond its role in fast transmission, ATP acts as a neuromodulator, influencing synaptic activity on slower timescales of seconds or longer. frontiersin.orgnih.gov This modulation can occur through several mechanisms, including presynaptic regulation of neurotransmitter release or postsynaptic regulation of other receptors and neuronal excitability. frontiersin.org This neuromodulatory function is critical for processes like synaptic plasticity and astrocyte-to-neuron communication. frontiersin.org The widespread expression of purinergic receptors on both neurons and glial cells underscores the extensive influence of ATP in brain function. frontiersin.orgfrontiersin.org

RoleMechanismReceptors InvolvedTimescaleKey Functions
Neurotransmitter Direct synaptic transmission. frontiersin.orgP2X receptors (ionotropic). frontiersin.orgnih.govMilliseconds. nih.govFast excitatory transmission, initial muscle contraction. nih.gov
Neuromodulator Regulates synaptic strength and excitability. frontiersin.orgP2X and P2Y receptors. frontiersin.orgnih.govSeconds or longer. nih.govSynaptic plasticity, astrocyte-neuron communication, neuroinflammation. frontiersin.org

Intracellular Adenosine (B11128) Triphosphate Signaling

Inside the cell, ATP is not only a source of energy but also a critical substrate for key signaling enzymes that initiate and propagate complex intracellular communication networks.

Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a fundamental mechanism for regulating protein function. units.itthermofisher.com This process is catalyzed by enzymes called protein kinases, which use ATP as the phosphate donor. units.itwikipedia.org Kinases transfer the terminal (gamma) phosphate group from an ATP molecule to a specific amino acid residue—typically serine, threonine, or tyrosine—on a substrate protein. thermofisher.comnih.gov

This transfer is not merely an addition; it acts as a molecular switch that can alter the protein's three-dimensional structure, enzymatic activity, subcellular localization, or interaction with other proteins. units.itnih.gov The ATP-binding site is a highly conserved feature among the vast family of protein kinases. thermofisher.comnih.gov Through the sequential activation of different kinases, a single initial signal can be amplified and distributed to multiple targets within the cell, a process known as a phosphorylation cascade. ahajournals.org This system allows for complex and tightly regulated control over virtually every cellular process, from metabolism and cell division to apoptosis. nih.govnih.gov

Kinase TypeTarget Residue(s)Role of ATP
Serine/Threonine Kinases Serine, Threonine. units.itthermofisher.comDonates the terminal phosphate group for transfer to the hydroxyl group of the target amino acid. units.it
Tyrosine Kinases Tyrosine. units.itthermofisher.comDonates the terminal phosphate group for transfer to the hydroxyl group of the target amino acid. units.it
Histidine Kinases Histidine. units.itDonates the terminal phosphate group for transfer to the nitrogen atom of the target amino acid. units.it

ATP is the essential substrate for the enzyme adenylyl cyclase (also known as adenylate cyclase). nih.govwikipedia.org In a reaction that typically requires magnesium ions (Mg2+) as a cofactor, adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), with the release of pyrophosphate (PPi). nih.govproteopedia.org

This reaction is a pivotal step in many signal transduction pathways, particularly those initiated by G protein-coupled receptors. nih.govwikipedia.org Upon activation by a G protein, adenylyl cyclase rapidly synthesizes cAMP from the abundant intracellular pool of ATP. proteopedia.org cAMP then functions as a ubiquitous second messenger, relaying the signal from the cell membrane to various intracellular effectors. ahajournals.org These effectors include cAMP-dependent protein kinases (like Protein Kinase A) and certain ion channels, thereby regulating a multitude of cellular functions. nih.govwikipedia.org The regulation of different adenylyl cyclase isoforms determines how a cell will respond to various external stimuli. ahajournals.org

Reactant(s)EnzymeProduct(s)Significance
Adenosine Triphosphate (ATP), Mg2+. nih.govAdenylyl Cyclase. wikipedia.orgproteopedia.orgCyclic Adenosine Monophosphate (cAMP), Pyrophosphate (PPi). proteopedia.orgProduction of the second messenger cAMP, which propagates signals from G protein-coupled receptors. nih.govwikipedia.org

ATP plays a crucial role in initiating and modulating intracellular calcium ([Ca2+]i) signaling. royalsocietypublishing.org Extracellular ATP binding to certain G protein-coupled P2Y receptors activates a signaling cascade that leads to a rise in cytosolic Ca2+. pnas.orgmdpi.com This process begins with the activation of the enzyme phospholipase C. pnas.org

Activated phospholipase C cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: diacylglycerol and inositol 1,4,5-trisphosphate (IP3). pnas.org IP3 then diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum. pnas.orgmdpi.com This binding triggers the opening of the channels and the release of Ca2+ from these intracellular stores into the cytosol, causing a rapid increase in the intracellular Ca2+ concentration. nih.govnih.gov This Ca2+ signal is a versatile and widespread mechanism that controls a vast range of cellular functions, from muscle contraction and secretion to gene expression. royalsocietypublishing.orgnih.gov

Molecular and Cellular Mechanisms of Adenosine Triphosphate in Pathophysiological States

Dysregulation of Adenosine (B11128) Triphosphate Metabolism in Cellular Dysfunction

Pathophysiological changes in mitochondria are frequently linked to metabolic disorders, characterized by impaired functions such as reduced oxidative capacity, decreased antioxidant defense, and diminished ATP production. nih.gov Mitochondrial diseases, a diverse group of disorders stemming from mutations in either nuclear DNA (nDNA) or mitochondrial DNA (mtDNA), directly result in impaired respiratory chain function and consequently, reduced ATP production. nih.gov Studies have shown that ATP synthesis is significantly decreased in cells from patients with nDNA-related disorders. nih.gov

Metabolic disorders such as type 2 diabetes, obesity, and cardiovascular diseases often involve altered mitochondrial functioning. nih.gov The core issue is often an imbalance between energy production and utilization, leading to defective cell metabolism. nih.gov For instance, in skeletal muscle, impaired mitochondrial functions, leading to reduced ATP synthesis and increased generation of reactive oxygen species (ROS), are linked to the development of insulin (B600854) resistance and obesity. nih.gov Similarly, the development of a brain stroke is critically influenced by mitochondrial dysfunction, which manifests as reduced ATP production due to the starvation of glucose and oxygen in the tissues, thereby impacting cell death pathways. nih.gov Organs with high energy demands, such as the skeletal muscle, brain, liver, heart, and kidneys, are particularly vulnerable to the effects of impaired ATP production. frontiersin.org

Recent research has revealed that the enzyme responsible for producing ATP, ATP synthase, can also work in reverse, consuming ATP in a process called ATP hydrolysis. ucla.edu This reverse action occurs in healthy mitochondria but is exacerbated in diseased cells, leading to a state of ATP depletion which characterizes many conditions, including genetic myopathies and organ trauma. ucla.edu

While intracellular ATP is essential for life, its presence in the extracellular space (eATP) can act as a potent signaling molecule that, at high concentrations, triggers cell death. nih.govnih.gov The accumulation of eATP is often a consequence of cellular stress or damage, which causes ATP to be released from the cytoplasm. nih.gov This extracellular accumulation initiates signaling cascades that can lead to programmed cell death.

ATP-Induced Cell Death (AICD) is recognized as a distinct form of cellular demise triggered by elevated concentrations of extracellular ATP. nih.govnih.gov This process is separate from classical apoptosis and necrosis and has significant implications in various diseases, including cancer and cardiovascular conditions. nih.govnih.gov AICD is a fundamental aspect of a cell's life cycle and plays a crucial role in maintaining tissue homeostasis. nih.gov The process is initiated when eATP binds to specific purinergic receptors on the cell surface, notably the P2X7 receptor, which triggers a cascade of intracellular events leading to cell death. nih.gov

Extracellular ATP can induce programmed cell death, or apoptosis, through several mechanisms. rupress.orgnih.govresearchgate.net The binding of ATP to its receptors, particularly P2X7, can cause a rapid increase in intracellular calcium ions. nih.govrupress.orgnih.gov This calcium influx, along with the activation of the P2X7 receptor, can stimulate the opening of the mitochondrial permeability transition pore. nih.gov This event leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, a hallmark of apoptosis. nih.gov Studies have shown that ATP exposure leads to the activation of caspase-3 in acute myeloid leukemia (AML) cells, inducing apoptosis. oncotarget.com The morphological changes associated with ATP-induced apoptosis are characteristic of programmed cell death, including chromatin condensation, cell surface blebbing, and nuclear breakdown. rupress.orgnih.govresearchgate.net

In addition to apoptosis, extracellular ATP can also lead to necrosis. nih.gov High concentrations of eATP acting on P2X7 receptors can lead to the formation of a non-selective pore in the cell membrane. oncotarget.com This can cause cell swelling, loss of membrane integrity, and eventual cytolysis, a necrotic form of cell death. nih.gov In some contexts, both necrotic and apoptotic pathways can be activated by ATP, with the necrotic events potentially overriding the apoptotic process. nih.gov

Extracellular Adenosine Triphosphate Accumulation and Cell Death Pathways

Adenosine Triphosphate Signaling in Inflammatory Processes

Beyond its role in energy metabolism and cell death, extracellular ATP is a key signaling molecule in the immune system and inflammatory responses. nih.govnih.gov It is released from cells under specific conditions, such as stress or damage, where it functions as a signal to alert the immune system. nih.gov

When cells are damaged or stressed by injury or infection, they release ATP into the extracellular environment. nih.govwallenberg.org This released ATP acts as a "danger signal," also known as a Damage-Associated Molecular Pattern (DAMP), which alerts the immune system to the presence of a threat. nih.govatsjournals.orgersnet.orgoncotarget.com Large increases in eATP concentration associated with cell death are a key danger signal in inflammatory processes. nih.gov

This signal is primarily mediated through the activation of purinergic receptors on immune cells. nih.gov For example, ATP released from injured lung cells can engage the P2X7 receptor, leading to the activation of the NLRP3 inflammasome. atsjournals.orgfrontiersin.org This, in turn, triggers the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), promoting inflammation. atsjournals.orgfrontiersin.org This mechanism is crucial for initiating protective inflammatory responses but can also contribute to the pathology of chronic inflammatory diseases when dysregulated. wallenberg.orgatsjournals.org The release of ATP serves to recruit inflammatory cells to the site of injury and fine-tune their activation through autocrine and paracrine signaling. nih.goversnet.org

Purinergic Receptor Activation in Immune Cell Regulation

Extracellular Adenosine Triphosphate (ATP) and its metabolite, adenosine, are pivotal signaling molecules in the regulation of the immune system. nih.gov When released from cells due to stress, injury, or activation, ATP acts as a pro-inflammatory signal, alerting the immune system to danger. nih.govmdpi.com This signaling is mediated through a family of cell surface receptors known as purinergic receptors, which are broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP and its derivatives). nih.gov Virtually all cells of the immune system express these receptors, making purinergic signaling a fundamental mechanism in controlling immunity and inflammation. nih.gov

The interaction of extracellular ATP with P2 receptors, which include ionotropic P2X receptors (P2X1-7) and metabotropic G-protein coupled P2Y receptors (P2Y1, 2, 4, 6, 11-14), can trigger a range of immune responses. nih.gov For instance, ATP can induce the chemotaxis of microglia, mast cells, dendritic cells, and eosinophils, guiding them to sites of inflammation. nih.gov In macrophages and monocytes, ATP binding to P2X7 receptors can stimulate the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β). nih.gov

Different immune cells exhibit distinct responses to purinergic signaling, as detailed in the table below.

Immune Cell TypePurinergic Receptors InvolvedKey Regulatory Functions
T CellsP2X7, P2X4, P2Y2High ATP concentrations can induce apoptosis in activated CD4+ T cells via P2X7 and P2X4 receptors, while enhancing the proliferation and immunosuppressive ability of regulatory T cells (Tregs) via P2Y2 receptors. oup.com
Monocytes/MacrophagesP2X7, P2Y ReceptorsATP stimulates the release of pro-inflammatory cytokines and can regulate phagocytosis. nih.govnih.gov
Dendritic Cells (DCs)P2X7, P2Y Receptors, AdoRATP acts as a "danger" signal to initiate immune responses, while adenosine produced from ATP degradation has anti-inflammatory effects. frontiersin.org
MicrogliaP2Y12, P2Y6, P2X4, P2X7ATP induces chemotaxis, phagocytosis, and the release of inflammatory mediators. nih.govnih.gov
NeutrophilsP2X1, Panx1 channelsAutocrine ATP signaling is essential for chemotactic gradient recognition and migration. nih.gov

This table summarizes the differential roles of ATP in regulating various immune cells through purinergic receptor activation.

Roles in Neurological Disorder Mechanisms

Extracellular ATP and adenosine signaling play a critical role in the central nervous system (CNS) and are increasingly implicated in the pathophysiology of various neurological disorders. frontiersin.orgnih.gov In the healthy brain, purinergic signaling regulates essential processes like synaptic transmission. frontiersin.orgnih.gov However, under pathological conditions such as trauma, ischemia, or in neurodegenerative diseases, the levels of extracellular ATP can rise dramatically due to cell damage. frontiersin.orgingentaconnect.com This excess ATP can act as a danger signal, contributing to neuroinflammation and neuronal damage. frontiersin.orgcurealz.org

In the context of Alzheimer's disease (AD), neuroinflammation is a key pathological feature. curealz.orgmdpi.com Extracellular ATP is a crucial mediator of this process. curealz.org It activates microglia and astroglia, the resident immune cells of the brain, through P2X and P2Y receptors. mdpi.com The P2X7 receptor, in particular, has been identified as a key player in supporting neuroinflammation in AD. curealz.orgmdpi.com Activation of these receptors can lead to the release of pro-inflammatory molecules that are detrimental to neurons and can promote the accumulation of toxic amyloid-β peptides. curealz.org

Conversely, adenosine, produced from the breakdown of ATP, often plays a neuroprotective role by activating P1 receptors, particularly the A2A subtype. mdpi.com The balance between pro-inflammatory ATP signaling and anti-inflammatory adenosine signaling is therefore crucial in determining the progression of neurodegenerative conditions. mdpi.com Dysregulation of purinergic signaling is a common feature in several neurological disorders, affecting key functions of glial cells, such as their ability to clear pathological protein aggregates. frontiersin.orgnih.gov

The table below highlights the involvement of specific purinergic receptors in neurological disorders.

Neurological DisorderKey Purinergic ReceptorsRole in Pathophysiology
Alzheimer's DiseaseP2X7, P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, A2AP2X7 promotes neuroinflammation. curealz.orgmdpi.com P2Y receptors are involved in astrocyte reactivity and the clearance of amyloid-β and dead neurons. frontiersin.orgmdpi.com A2A receptors are a target for counteracting neuroinflammation. mdpi.com
General NeurodegenerationP2X, P2Y, P1 ReceptorsDysregulated purinergic signaling affects glial cell functions, including morphology, motility, and phagocytosis, contributing to disease pathology. frontiersin.orgnih.govnih.gov
Brain Injury (Ischemia, Trauma)P2 ReceptorsMassive release of ATP following injury can be toxic to neurons and aggravate damage. frontiersin.orgingentaconnect.comresearchgate.net

This table outlines the roles of different purinergic receptors in the mechanisms of various neurological disorders.

Involvement in Plant Disease Mechanisms

In plants, extracellular ATP has emerged as a critical signaling molecule in the response to pathogens and physical damage. osti.govnih.gov When plant cells are damaged by infection or wounding, ATP is released into the extracellular space, where it functions as a Damage-Associated Molecular Pattern (DAMP). osti.govnih.govfrontiersin.org This extracellular ATP acts as a "danger signal," alerting the plant to the presence of a threat and initiating immune responses. wsu.eduresearchgate.net

The accumulation of extracellular ATP is a key event during host-pathogen interactions. frontiersin.org Cell damage caused by invading pathogens, such as bacteria or fungi, leads to the release of cytosolic ATP into the apoplast (the space outside the cell membrane). researchgate.netfrontiersin.org The concentration of ATP at wound sites can reach levels sufficient to trigger a defense response. frontiersin.orgfrontiersin.org For example, in Arabidopsis, ATP concentrations of up to 40 μM have been measured at wound sites. frontiersin.orgnih.gov

Interestingly, some plant pathogens have evolved strategies to counteract this ATP-based defense mechanism. wsu.eduresearchgate.net They can secrete enzymes, such as adenylate kinases, that hydrolyze extracellular ATP, thereby dampening the plant's immune signal and promoting colonization. frontiersin.orgfrontiersin.org For instance, a reduction in extracellular ATP levels has been observed following infection with the bacterial pathogen Pseudomonas syringae. frontiersin.orgfrontiersin.org This interplay highlights the importance of extracellular ATP as a crucial component of the molecular arms race between plants and their pathogens. researchgate.netfrontiersin.org

The perception of extracellular ATP in plants is mediated by a specific purinergic receptor known as P2K1 (also called DORN1), which is a lectin receptor kinase. osti.govnih.govwsu.edu This receptor is distinct from the P2 receptors found in animals. nih.govwsu.edu Upon binding ATP, P2K1 initiates a downstream signaling cascade that activates the plant's immune system. osti.govwsu.edu

Key events in ATP-induced plant immune signaling include:

Activation of Second Messengers: The binding of ATP to P2K1 leads to a rapid increase in cytosolic free calcium (Ca²⁺) concentrations, as well as the production of reactive oxygen species (ROS) and nitric oxide (NO). frontiersin.orgnih.gov This trio of second messengers is crucial for activating downstream defense responses. frontiersin.orgnih.gov

Gene Expression Changes: Extracellular ATP triggers significant changes in gene expression, with a substantial overlap between ATP-induced genes and those activated by wounding. frontiersin.orgwsu.edu Many of these genes are involved in defense, including those related to the biosynthesis of defense hormones like jasmonic acid and ethylene. frontiersin.orgfrontiersin.orgnih.gov

Crosstalk with Hormone Pathways: ATP signaling does not act in isolation but interacts with other major plant defense hormone pathways, such as those mediated by jasmonic acid (JA). wsu.eduplantae.orgoup.com For example, ATP can enhance JA-mediated defense responses against necrotrophic fungi like Botrytis cinerea. plantae.orgoup.com

This signaling network allows the plant to mount a robust defense against a wide range of pathogens and stresses. nih.govtechnologynetworks.com

Plant Response to PathogensRole of Extracellular ATPKey Signaling Components
Pathogen Recognition Acts as a Damage-Associated Molecular Pattern (DAMP) released from damaged cells. osti.govnih.govfrontiersin.orgP2K1 (DORN1) receptor. osti.govnih.govwsu.edu
Signal Transduction Triggers an increase in cytosolic Ca²⁺, reactive oxygen species (ROS), and nitric oxide (NO). frontiersin.orgnih.govCalcium channels, NADPH oxidases. frontiersin.orgnih.gov
Defense Gene Activation Induces expression of genes related to defense hormones like jasmonic acid and ethylene. frontiersin.orgfrontiersin.orgnih.govMYC and CAMTA transcription factors. nih.gov
Pathogen Counter-strategy Pathogens may secrete enzymes to degrade extracellular ATP and suppress the immune response. frontiersin.orgresearchgate.netfrontiersin.orgApyrases, Adenylate kinases. frontiersin.orgfrontiersin.org

This table summarizes the central role of extracellular ATP in plant immune signaling during interactions with pathogens.

Advanced Methodological Approaches in Adenosine Triphosphate Research

Quantification and Imaging Techniques for Adenosine (B11128) Triphosphate Levels

A variety of powerful techniques are utilized to measure and visualize ATP levels within biological systems, each offering unique advantages in terms of sensitivity, spatial resolution, and applicability to living cells and tissues.

Bioluminescence-Based Assays (e.g., Firefly Luciferase)

Bioluminescence assays are a cornerstone of ATP quantification due to their high sensitivity and specificity. The most common method is the firefly luciferase assay, which is based on the light-producing reaction that occurs in fireflies. bmglabtech.com In this reaction, the enzyme luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light. bmglabtech.comnih.gov The intensity of the emitted light, typically measured with a luminometer, is directly proportional to the ATP concentration. bmglabtech.comstemcell.com

This method is highly sensitive, capable of detecting ATP down to picomolar or even lower concentrations, and can be used to measure ATP in a wide range of samples, including cultured cells and tissue extracts. proteinkinase.biz One of the key advantages of the luciferase-based assay is its ability to provide rapid and real-time measurements of ATP levels. cellsignal.com Commercial kits are widely available, making this technique accessible for many research applications, from assessing cell viability and cytotoxicity to studying mitochondrial function and drug discovery. stemcell.comcellsignal.compubcompare.ai

However, the assay has limitations. It does not differentiate between ATP from different cellular sources (e.g., microbial versus plant or animal cells). aatbio.com The accuracy of the measurements can be affected by the presence of colored compounds, detergents, and certain chemicals that may interfere with the enzymatic reaction. aatbio.combvwater.co.uk Additionally, while sensitive to total ATP, it may not accurately reflect the number of viable cells, as it also detects ATP from dead cells and other organic debris. bvwater.co.ukinfectioncontroltoday.com

Table 1: Comparison of Bioluminescence-Based ATP Assay Characteristics

Feature Description
Principle Enzymatic oxidation of D-luciferin by firefly luciferase, producing light in an ATP-dependent manner. bmglabtech.com
Sensitivity High, capable of detecting down to 0.1 picomoles of ATP. proteinkinase.biz
Speed Rapid, with results obtainable within minutes. cellsignal.com
Applications Cell viability, cytotoxicity, cell proliferation, and high-throughput screening. stemcell.comcellsignal.com
Limitations Potential for interference from colored compounds and chemicals; does not distinguish between sources of ATP. aatbio.combvwater.co.uk

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of ATP and its related metabolites, such as adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). chrom-china.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common method used for this purpose. nih.govucl.ac.uk In this technique, a liquid sample is passed through a column packed with a solid stationary phase. The different components of the sample interact differently with the stationary phase, causing them to separate as they pass through the column. ucl.ac.uk

For ATP analysis, a C18 column is often used, and the mobile phase typically consists of a phosphate (B84403) buffer. researchgate.netresearchgate.net The separated nucleotides are then detected by a UV detector, as they absorb light at a specific wavelength (typically 254 nm). researchgate.net The concentration of each nucleotide is determined by comparing the peak area in the chromatogram to that of known standards. researchgate.net

HPLC offers high sensitivity and the ability to simultaneously measure ATP, ADP, and AMP, which is crucial for determining the cellular energy charge. chrom-china.comucl.ac.uk However, HPLC analysis requires cell extraction, which can be time-consuming and may not be suitable for real-time measurements in living cells. mdpi.com

Fluorescent Probes and Genetically Encoded Sensors

Fluorescent probes and genetically encoded sensors have emerged as powerful tools for visualizing ATP dynamics in living cells and tissues with high spatial and temporal resolution. nih.govmdpi.com These methods offer a non-invasive way to monitor changes in ATP concentration in real-time.

Fluorescent Probes: These are small organic molecules that exhibit a change in their fluorescent properties upon binding to ATP. researchgate.net These probes can be designed to be "turn-on" or "turn-off" sensors, where the fluorescence intensity either increases or decreases in the presence of ATP. nih.gov Many of these probes are designed to be cell-permeable, allowing for the imaging of intracellular ATP. nih.gov Recent developments have focused on creating near-infrared (NIR) fluorescent probes, which offer deeper tissue penetration and reduced background fluorescence. mdpi.com

Genetically Encoded Sensors: These are proteins that are engineered to change their fluorescence properties in response to ATP binding. plos.org These sensors are typically based on a fluorescent protein, such as Green Fluorescent Protein (GFP), and an ATP-binding domain. biorxiv.orgpnas.org One of the most widely used families of genetically encoded ATP sensors is the ATeam sensors, which are based on Förster Resonance Energy Transfer (FRET). plos.orgnih.gov These sensors consist of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) linked by an ATP-binding subunit. plos.orgnih.gov When ATP binds, it induces a conformational change that brings CFP and YFP closer together, increasing FRET and changing the ratio of YFP to CFP emission. plos.orgnih.gov Other genetically encoded sensors, such as Perceval and QUEEN, have also been developed. plos.orgnih.gov A key advantage of these sensors is that they can be genetically targeted to specific subcellular compartments, such as the cytosol or mitochondria, allowing for the precise measurement of ATP in different cellular locations. pnas.orgresearchgate.net

Table 2: Overview of Fluorescent ATP Sensors

Sensor Type Principle Advantages Examples
Small-Molecule Probes ATP binding induces a change in fluorescence. researchgate.net Cell-permeable, real-time imaging. nih.gov Various organic dyes.
Genetically Encoded FRET Sensors ATP binding alters the distance between two fluorescent proteins, changing the FRET signal. plos.orgnih.gov Ratiometric, can be targeted to specific organelles. plos.orgpnas.org ATeam, iATPSnFR2. plos.orgpnas.org
Genetically Encoded Single-Wavelength Sensors ATP binding to a modified fluorescent protein changes its intensity. biorxiv.org Compatible with standard fluorescence microscopy. biorxiv.org Perceval, QUEEN, iATPSnFR. plos.orgbiorxiv.orgnih.gov

Nuclear Magnetic Resonance Spectroscopy (NMR)

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that allows for the direct measurement of ATP and other phosphorus-containing metabolites in living cells and tissues. amegroups.orgnih.gov This method is based on the principle that atomic nuclei with a non-zero spin, such as 31P, will absorb and re-emit electromagnetic radiation when placed in a magnetic field. mdpi.com The frequency at which a nucleus resonates is dependent on its chemical environment, allowing for the identification and quantification of different phosphorus-containing compounds. amegroups.orgmdpi.com

31P NMR can be used to measure the concentrations of ATP, phosphocreatine (B42189) (PCr), and inorganic phosphate (Pi), as well as intracellular pH. nih.gov This makes it a powerful tool for studying cellular bioenergetics in vivo. nih.govnih.gov A significant advantage of NMR is its ability to measure metabolic fluxes, such as the rate of ATP synthesis, using magnetization transfer techniques. amegroups.orgnih.gov However, a major limitation of 31P NMR is its relatively low sensitivity, which often requires long acquisition times to obtain a sufficient signal-to-noise ratio. amegroups.org

Electrochemical Sensors

Electrochemical biosensors offer a highly sensitive and selective method for ATP detection. rsc.org These sensors typically consist of a recognition element that specifically binds to ATP, coupled with a transducer that converts the binding event into a measurable electrical signal. ugm.ac.idnih.gov Aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets, are often used as the recognition element in ATP biosensors. rsc.orgugm.ac.id

In one common design, an aptamer is immobilized on the surface of an electrode. rsc.org When ATP binds to the aptamer, it causes a conformational change in the aptamer structure. researchgate.net This change alters the electron transfer properties at the electrode surface, resulting in a change in the electrical current or potential, which can be measured using techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV). ugm.ac.idacs.org

Electrochemical ATP sensors have demonstrated high sensitivity, with some designs achieving detection limits in the picomolar to nanomolar range. acs.orgacs.org They also offer the potential for rapid and real-time measurements. acs.org Recent research has focused on developing antifouling sensor surfaces to improve their performance in complex biological samples. acs.org

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing and metabolic flux analysis are powerful techniques used to study the dynamics of ATP production and consumption within metabolic networks. These methods involve introducing a substrate labeled with a stable isotope, such as carbon-13 (13C) or nitrogen-15 (B135050) (15N), into a biological system and then tracking the incorporation of the isotope into various metabolites, including ATP.

By measuring the distribution of the isotope in different metabolic intermediates over time, it is possible to determine the rates of metabolic reactions, or fluxes, through different pathways. nih.gov For example, by using 13C-labeled glucose, researchers can trace the flow of carbon atoms through glycolysis and the tricarboxylic acid (TCA) cycle to quantify the rate of ATP production from these pathways. nih.gov

These studies often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to analyze the isotopic labeling patterns of metabolites. nih.gov Metabolic flux analysis provides a systems-level view of cellular metabolism and has been instrumental in understanding how cells regulate ATP production and utilization in response to various physiological and pathological conditions.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
Adenosine Triphosphate ATP
Adenosine Diphosphate ADP
Adenosine Monophosphate AMP
D-Luciferin
Phosphocreatine PCr
Inorganic Phosphate Pi
Carbon-13 13C
Nitrogen-15 15N
Cyan Fluorescent Protein CFP
Yellow Fluorescent Protein YFP
Green Fluorescent Protein GFP
Methylene Blue MB
Tris-HCl
Perchloric Acid HClO4
Ethylenediaminetetraacetic acid EDTA
Disodium hydrogen phosphate
Trimethylamine TEA
Acetic Acid HAc
Methanol
Dithiothreitol DTT
Magnesium Mg
Oxygen O
Glucose
Pyruvate (B1213749)
Uridine Triphosphate UTP
Cytidine Triphosphate CTP
Guanosine (B1672433) Triphosphate GTP
Polyaniline
Cellulose nanocrystals CNCs
Poly(3,4-ethylenedioxythiophene) PEDOT
Glucose Oxidase GOx
Hexokinase Hex
Hydrogen Peroxide H2O2
Silver Ag
Gold Au
Potassium Ferricyanide K3[Fe(CN)6]
Potassium Chloride KCl
Black Hole Quencher BHQ
Cyanine 5 Cy5
Lipofectamine
Dextran Sodium Sulfate

Genetic Manipulation and Knockout Models for Studying ATP Metabolism

Genetic engineering provides powerful tools to investigate the physiological roles of specific proteins involved in ATP metabolism. By altering the genetic makeup of organisms, from simple bacteria to complex mammals, researchers can elucidate the function of genes crucial for ATP synthesis, hydrolysis, and regulation.

Gene knockout and knock-in models are particularly informative. Knockout models, where a specific gene is inactivated, are used to determine the in vivo impact of transporters and enzymes on metabolic pathways. rsc.org For instance, the knockout of the Tmem70 gene in mice, a factor involved in the biogenesis of ATP synthase, results in embryonic lethality due to a specific deficiency in this enzyme complex. oup.com This demonstrates the critical role of TMEM70 in mammalian ATP synthase assembly and energy provision. oup.com Similarly, conditional knockout models, such as for the ATPase Inhibitory Factor 1 (IF1), have been developed to study its role in mitochondrial function and tissue homeostasis in specific cell types, like the intestinal epithelium. researchgate.net

Studies on purinergic signaling, which involves extracellular ATP, have extensively used knockout and knock-in mouse models. nih.govresearchgate.net The analysis of mice lacking specific purinoceptors has revealed important therapeutic targets and demonstrated the widespread influence of ATP-mediated signaling in health and disease. nih.govresearchgate.net Interestingly, the lack of developmental lethality in many homozygous purinoceptor knockouts suggests a degree of functional compensation among the receptor families. nih.gov

Genetic manipulation can also involve the overexpression or modification of genes to study their effects. For example, genetically engineering mice to express a constitutively active form of the nuclear receptor PPARδ led to a significant increase in type I slow-twitch muscle fibers, which are rich in mitochondria and rely on aerobic metabolism for sustained ATP production. plos.org This "Marathon Mouse" demonstrated dramatically enhanced endurance, highlighting the potential to genetically manipulate physical performance by altering metabolic pathways that generate ATP. plos.org In the context of disease, manipulating the expression of mitochondrial sirtuin SIRT3 in melanoma cells has been shown to alter metabolic phenotypes and affect the expression of key metabolic genes like hexokinase 2 (HK2) and oxoglutarate dehydrogenase (OGDH), which are critical for ATP production pathways. frontiersin.org

Furthermore, genetically encoded biosensors for ATP and related cofactors like NAD(P)H are emerging as powerful tools in metabolic engineering. tandfonline.com These sensors allow for the real-time monitoring of intracellular energy levels, providing insights into how genetic or environmental perturbations affect cellular metabolism. tandfonline.com

Table 1: Examples of Genetic Models in ATP Metabolism Research

Model OrganismGene ManipulatedResearch FocusKey FindingCitation
MouseTmem70 (Knockout)ATP synthase biogenesisEssential for ATP synthase assembly and embryonic development. oup.com
MouseAtp5if1 (IF1) (Conditional Knockout)Regulation of mitochondrial ATP synthaseInvestigating the role of IF1 in mitochondrial function and tissue homeostasis. researchgate.net
MousePurinoceptors (Knockout/Knock-in)Purinergic signalingIdentification of therapeutic targets and functional compensation within receptor families. nih.govresearchgate.net
MousePPARδ (Overexpression)Muscle metabolism and enduranceDrives conversion to oxidative muscle fibers, enhancing endurance. plos.org
Human Melanoma CellsSIRT3 (Knockdown)Cancer metabolismAffects glycolytic shift and expression of key metabolic enzymes. frontiersin.org
Escherichia colippk gene (Insertion)ATP regeneration cycleA single gene insertion can achieve ATP regeneration levels comparable to plasmid expression. nih.gov

In Vitro Systems for Studying Adenosine Triphosphate Synthase and ATPases

In vitro systems are indispensable for the detailed biochemical and functional characterization of the enzymes that synthesize and hydrolyze ATP. These cell-free systems allow researchers to study purified or reconstituted enzymes under precisely controlled conditions, free from the complexities of the cellular environment.

Reconstitution of ATP Synthase into artificial membranes, or proteoliposomes, is a powerful technique to study its function. Researchers can isolate the individual subcomplexes of the enzyme, such as the F1 (hydrophilic catalytic domain) and Fo (membrane-embedded proton channel) moieties, and then reassemble them. scienceopen.comnih.gov For example, vacuolar-type H+-ATPase/synthase (VoV1) from Thermus thermophilus has been reconstituted from individually isolated V1 and Vo subcomplexes. scienceopen.com Such studies have revealed that the F subunit is essential for coupling ATP hydrolysis to proton translocation and for the stability of the entire complex. scienceopen.com By reconstituting ATP synthase into liposomes and applying an artificial ion gradient, scientists have unequivocally demonstrated the enzyme's ability to synthesize ATP at physiologically relevant driving forces, even for ancient forms of the enzyme once thought only to function as hydrolases. pnas.org

ATPase Activity Assays are fundamental for characterizing the function of the vast family of ATPase enzymes. researchgate.net These assays typically measure the rate of ATP hydrolysis by quantifying the release of one of its products, inorganic phosphate (Pi). researchgate.netnih.gov A common method is the malachite green assay, a colorimetric technique where a complex formed between malachite green, molybdate, and inorganic phosphate is measured spectrophotometrically. nih.govnih.gov This approach is highly adaptable for both kinetic and endpoint measurements and can be used to characterize new ATPases, evaluate the effects of inhibitors or activators, and assess the impact of mutations on enzyme activity. nih.gov For greater sensitivity, especially for enzymes with low activity, radiolabeled ATP (specifically [γ-³²P]-ATP) can be used, where the release of radioactive phosphate is measured. nih.gov

In vitro transport assays using inverted membrane vesicles (IMVs) provide another valuable system. These vesicles, which have their cytoplasmic side facing outwards, can be used to study processes like protein export that are coupled to ATP hydrolysis. asm.org Studies using IMVs have shown that the flagellar Type III secretion system (T3SS) ATPase can drive protein export powered solely by ATP hydrolysis, even in the absence of a proton motive force (PMF). asm.org

Table 2: Common In Vitro Assays for ATPases

Assay TypePrincipleDetection MethodApplicationCitation
Malachite Green AssayColorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.Spectrophotometry (Absorbance at ~650 nm).Characterizing ATPase kinetics, screening inhibitors/activators. nih.govnih.gov
Radiolabeled ATP AssayMeasures release of [γ-³²P] from radiolabeled ATP.Scintillation counting or autoradiography.High-sensitivity measurement for enzymes with low activity. nih.gov
NADH-Coupled AssayATP hydrolysis is coupled to the oxidation of NADH, which is monitored by a decrease in absorbance.Spectrophotometry (Absorbance at 340 nm).Continuous monitoring of ATPase activity. jove.com
Inverted Membrane Vesicle (IMV) Transport AssayReconstituted membrane proteins in vesicles are used to measure ATP-driven transport of substrates.Western blotting, fluorescence.Studying the coupling of ATP hydrolysis to transport processes. asm.org

Proteomic and Metabolomic Approaches for ATP-Binding Proteins and Metabolic Intermediates

Proteomics and metabolomics offer a global view of the cellular machinery and metabolic state related to ATP. These large-scale analytical approaches allow for the identification and quantification of thousands of proteins and metabolites simultaneously, providing a systems-level understanding of ATP's role in the cell.

Proteomic approaches have been developed to specifically identify the "ATPome"—the complete set of ATP-binding proteins in a cell or organelle. nih.gov One powerful method uses ATP-affinity probes, which are modified ATP molecules that can be used to label and capture ATP-binding proteins from a complex biological sample. escholarship.orgescholarship.org These captured proteins are then identified and quantified using mass spectrometry. nih.gov An important refinement is the use of an ATP competition assay, where labeling by the probe is competed with an excess of free ATP. nih.gov This allows researchers to distinguish specific ATP-binding proteins from non-specific interactors, leading to the identification of hundreds of proteins, including novel candidates. nih.gov These techniques have been applied to profile the alterations in kinase ATP-binding affinities upon treatment with various inhibitors, leading to the discovery of new drug targets. escholarship.orgescholarship.org

Metabolomic profiling provides a snapshot of the cell's metabolic status by quantifying small-molecule intermediates, including ATP and its precursors and degradation products (ADP, AMP, adenosine, etc.). frontiersin.org Using techniques like mass spectrometry coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS), researchers can measure the levels of these key energy metabolites in response to various stimuli or in different disease states. nih.govacs.org For example, integrated transcriptomic and metabolomic analyses of spinal cord injuries have revealed significant dysregulation of purine (B94841) metabolism, highlighting changes in the levels of adenine (B156593) nucleotides. frontiersin.org Similarly, metabolomic studies have shown how cells adapt their energy metabolism pathways in response to oxygen and glucose reduction, with significant changes observed in the ATP/ADP and ATP/AMP ratios, which are critical indicators of cellular energy status. nih.gov These approaches have also been used to track metabolic shifts in various tissues under different environmental conditions, such as temperature changes in fish, revealing alterations in nucleotide biosynthesis and energy metabolism. frontiersin.org

Table 3: Research Findings from Proteomic and Metabolomic Studies of ATP

ApproachMethodologyOrganism/SystemKey FindingCitation
Proteomics ATP competition assay with acyl-ATP probes and LC-MS/MSHeLa-S3 cellsIdentification of 539 ATP-binding proteins, including 178 novel candidates. nih.gov
Proteomics Targeted proteomics (PRM-based) with ATP-affinity probeHuman cellsAssessed alterations in protein expression and ATP-binding affinities of over 300 kinases in response to kinase inhibitors. escholarship.orgescholarship.org
Proteomics 2D-DIGE and MALDI-TOF MSArabidopsisIdentified 26 proteins regulated by extracellular ATP, including mitochondrial ATP synthase β-subunit, as a cell death regulator. nih.gov
Metabolomics LC-MS/MSRat spinal cordPurine metabolism is the most significantly dysregulated pathway in the acute phase of spinal cord injury, involving 16 differential metabolites. frontiersin.org
Metabolomics GC-MS and LC-MS/MSHuman IMR90 cellsOxygen and glucose reduction significantly alters ATP/AMP and ATP/ADP ratios, indicating a shift in cellular energy status. nih.gov
Metabolomics Chemical isotope labeling LC-MSZebrafishLong-term temperature changes alter metabolite profiles in the liver, intestine, and brain, particularly affecting nucleotide biosynthesis. frontiersin.org

Evolutionary Perspectives on Adenosine Triphosphate

Origin and Emergence as Universal Energy Carrier

The story of ATP begins in the prebiotic world, long before the existence of cells. The universal conservation of ATP as the principal energy currency suggests it arose early in biochemical evolution. plos.orgnih.govnick-lane.netastrobiology.com However, the synthesis of ATP's complex structure is an energy-intensive process that, in modern organisms, requires ATP itself. ucl.ac.uk This paradox implies the existence of a simpler, prebiotic precursor that could phosphorylate Adenosine (B11128) Diphosphate (B83284) (ADP) to ATP before the evolution of complex metabolic pathways. plos.orgnick-lane.netastrobiology.com

Prebiotic Chemistry and Phosphorylating Agents

Research into the prebiotic synthesis of ATP has identified plausible pathways for its formation on the early Earth. nih.gov The synthesis of its core components—adenine (B156593), ribose, and a triphosphate group—is thought to have been possible under prebiotic conditions, with soluble phosphorus potentially supplied by extraterrestrial sources like schreibersite or from volcanic activity. researchgate.net One significant challenge is that the condensation reactions required to assemble ATP are thermodynamically unfavorable in water. nih.gov

A leading candidate for a prebiotic phosphorylating agent is Acetyl Phosphate (B84403) (AcP), a simple two-carbon compound that is still a metabolic intermediate in modern bacteria and archaea. ucl.ac.uk Studies have demonstrated that AcP can phosphorylate ADP to ATP in water, particularly in the presence of ferric iron (Fe³⁺) ions. plos.orgnih.govnick-lane.netucl.ac.uk This reaction is surprisingly specific; a variety of other prebiotically relevant ions, minerals, and potential phosphorylating agents were found to be significantly less effective. plos.orgastrobiology.comucl.ac.uk Only carbamoyl (B1232498) phosphate showed some limited activity. nick-lane.netastrobiology.comucl.ac.uk This suggests that the chemical environment of the early Earth may have favored the formation of ATP from ADP and AcP. plos.orgnih.govnick-lane.netastrobiology.com

Table 1: Efficacy of Prebiotic Phosphorylating Agents

Phosphorylating AgentObserved ATP YieldConditionsReference
Acetyl Phosphate (AcP)Nearly 20%Aqueous, with Fe³⁺ ions plos.orgnih.govnick-lane.net
Carbamoyl PhosphateModest/SignificantAqueous nick-lane.netastrobiology.comucl.ac.uk
Other small organic moleculesIneffectiveAqueous ucl.ac.uk

Early Evolutionary Specialization and Predominance of ATP

The predominance of ATP as the universal energy currency is likely not a "frozen accident" but rather a result of its unique chemical properties. plos.orgnih.govucl.ac.uksciencedaily.com A critical finding is that the phosphorylation by AcP is highly specific to ADP. plos.orgnih.govucl.ac.uk Other nucleoside diphosphates, such as GDP, CDP, and UDP, are not significantly phosphorylated by AcP under similar conditions. plos.orgnih.govnick-lane.net This specificity suggests that ATP's role as the primary energy carrier was established early on, in a prebiotic, monomeric world, due to fundamental chemical reasons. plos.orgnih.gov

While other nucleoside triphosphates like GTP, CTP, and UTP are crucial for specific biosynthetic processes and signaling, ATP was preferentially selected for energy conservation. royalsocietypublishing.org GTP, for instance, is primarily used in signaling and membrane interactions. royalsocietypublishing.org This functional diversification likely occurred at an early evolutionary stage. royalsocietypublishing.org Over time, as suitable catalysts (early enzymes) emerged, ATP could have displaced AcP as the ubiquitous phosphate donor, facilitating the polymerization of amino acids and nucleotides to form the foundational molecules of life: RNA, DNA, and proteins. ucl.ac.uksciencedaily.com

Conservation of ATP Synthase Across Domains of Life

The enzyme responsible for the vast majority of ATP synthesis in all living organisms is ATP synthase. nih.govrupress.org This molecular machine is found in all domains of life—bacteria, archaea, and eukaryotes—and its fundamental structure and mechanism are remarkably conserved, suggesting it was present in the Last Universal Common Ancestor (LUCA). nih.govwikipedia.orgrupress.orgresearchgate.netnih.gov The evolution of ATP synthase is thought to have been a modular process where two functionally independent subunits became associated, gaining a new, vital functionality. wikipedia.org

Structural and Mechanistic Homologies

ATP synthases are rotary motors that couple the movement of ions across a membrane to the synthesis of ATP. nih.govfrontiersin.org They are generally composed of two main parts: a soluble F₁ or V₁ domain responsible for ATP synthesis or hydrolysis, and a membrane-embedded F₀ or V₀ domain that translocates ions. nih.govpnas.org

There are three main types of these enzymes: F-type, V-type, and A-type. nih.gov

F-type ATP synthases are found in bacteria, mitochondria, and chloroplasts. nih.govpnas.org They typically function to synthesize ATP, driven by a proton gradient. wikipedia.org

V-type ATPases are found in eukaryotes and some bacteria. frontiersin.orgpnas.org They generally operate in reverse, using the energy from ATP hydrolysis to pump protons and create acidic environments. wikipedia.org

A-type ATP synthases are found in archaea and are considered chimeras of the F- and V-types, sharing structural similarities with V-type but functioning as ATP synthesizers like F-type enzymes. pnas.orgnih.govnih.gov

Despite their differences, sequence and structural comparisons reveal clear homology between the catalytic and membrane subunits of F-type and V-type ATPases, pointing to a common evolutionary origin. nih.govresearchgate.netbiologists.com The core catalytic mechanism, involving a rotational movement of a central stalk relative to the catalytic head, is conserved across all types. microbialcell.com

Table 2: Comparison of ATP Synthase/ATPase Types

TypeTypical LocationPrimary FunctionCoupling IonReference
F-typeBacteria, Mitochondria, ChloroplastsATP SynthesisH⁺ (protons) nih.govwikipedia.org
V-typeEukaryotic vacuoles, some bacteriaIon Pumping (ATP Hydrolysis)H⁺ (protons) wikipedia.orgfrontiersin.org
A-typeArchaeaATP SynthesisH⁺, Na⁺, or both pnas.orgnih.gov

Evolutionary Adaptations in Different Organisms

While the core machinery of ATP synthase is conserved, it has undergone numerous adaptations to suit the diverse environments and metabolic needs of different organisms. nih.govrupress.org These adaptations are evident in several features:

Subunit Composition: Mitochondrial ATP synthases are generally more complex than their bacterial and chloroplast counterparts, possessing additional subunits that are likely involved in regulation. nih.govmicrobialcell.com

Ion Selectivity: While many ATP synthases use protons (H⁺), some have adapted to use sodium ions (Na⁺). nih.gov This is particularly seen in certain bacteria and archaea. nih.gov The methanogenic archaeon Methanosarcina acetivorans possesses a promiscuous ATP synthase that can concurrently use both H⁺ and Na⁺, an adaptation for survival at the thermodynamic limit. pnas.org The switch between H⁺ and Na⁺ selectivity is determined by specific amino acid substitutions in the ion-binding sites of the rotor ring. nih.gov

Rotor Ring Stoichiometry: The number of c-subunits in the rotor ring (the part that rotates within the membrane) varies among species, ranging from 8 to 17. portlandpress.com This stoichiometry determines the number of ions that must be translocated to synthesize one molecule of ATP. Photosynthetic organisms, for instance, tend to have larger c-rings (e.g., c₁₄ in plants), resulting in a higher ion-to-ATP ratio, which is an adaptation to their specific bioenergetic demands. portlandpress.com

Regulatory Mechanisms: Chloroplast ATP synthases have a unique redox-regulated switch. portlandpress.com This mechanism, involving the γ-subunit, inhibits the enzyme's ATP hydrolysis activity in the dark, preventing wasteful consumption of ATP when photosynthesis is not active. portlandpress.comnih.gov

Co-evolution of ATP and Other Key Biological Molecules (e.g., Calcium)

The emergence of ATP as the central energy currency had profound implications for the evolution of other cellular systems, most notably intracellular signaling involving calcium ions (Ca²⁺). royalsocietypublishing.orgd-nb.info The metabolism of ATP, which is based on phosphates, requires that the intracellular concentration of free Ca²⁺ be kept extremely low (around 50-100 nM). royalsocietypublishing.orgroyalsocietypublishing.org Higher concentrations would lead to the precipitation of insoluble calcium phosphates, causing protein and nucleic acid aggregation and disrupting membranes. nih.gov

This fundamental constraint—the need for low cytosolic Ca²⁺—inadvertently set the stage for Ca²⁺ to become a universal intracellular signaling molecule. royalsocietypublishing.orgd-nb.inforoyalsocietypublishing.org Cells evolved energy-intensive mechanisms, fueled by ATP, to pump Ca²⁺ out of the cytosol and maintain a steep concentration gradient across their membranes. royalsocietypublishing.orgroyalsocietypublishing.org This gradient could then be harnessed for signaling; transient, localized increases in cytosolic Ca²⁺, triggered by various stimuli, could control a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell death. royalsocietypublishing.orgroyalsocietypublishing.org

Therefore, ATP and Ca²⁺ are an "inseparable tandem". royalsocietypublishing.orgd-nb.info

ATP controls Ca²⁺: ATP-dependent pumps are essential for maintaining the low cytosolic Ca²⁺ concentrations necessary for life and for creating the gradients used in signaling. royalsocietypublishing.orgd-nb.info

Ca²⁺ controls ATP: Ca²⁺ signals, in turn, can regulate processes that affect ATP production and consumption. royalsocietypublishing.org

Furthermore, ATP itself evolved into an important extracellular signaling molecule. Released from cells, often through Ca²⁺-regulated exocytosis, ATP can act as a neurotransmitter and a signaling molecule that communicates between cells by binding to a large family of purinoceptors, many of which are themselves linked to Ca²⁺ signaling pathways. royalsocietypublishing.org This intricate relationship highlights a deep co-evolutionary history where the constraints imposed by the chemistry of one molecule shaped the functional evolution of another, leading to the complex and interconnected energetic and signaling networks that characterize all life today.

Q & A

Q. How does ATP hydrolysis contribute to cellular energy transfer, and what experimental methods quantify its efficiency?

ATP hydrolysis releases energy (-57 kJ/mol) through cleavage of the terminal phosphate bond, which drives endergonic cellular processes like ion transport (e.g., Na⁺/K⁺-ATPase) . To quantify hydrolysis efficiency, researchers use:

  • Enzyme-coupled assays : Measure ATPase activity via NADH absorbance decline (340 nm) as ADP is recycled .
  • Calorimetry : Directly measures heat release during hydrolysis .
  • Radioisotope labeling : Tracks γ-³²P incorporation into ADP during reverse reactions .

Q. What are the standard protocols for safely handling and storing ATP in laboratory settings?

ATP is stable at ≤-20°C in dry, ventilated environments. Key precautions include:

  • Avoiding direct skin/eye contact (use gloves, goggles) and inhalation .
  • Storing away from heat, radiation, and food products .
  • Emergency measures: Flush eyes with water for 10 minutes; do not induce vomiting if ingested .

Q. How is ATP quantified in biological samples, and what are the limitations of these methods?

Common quantification methods include:

  • ELISA : Measures ATP levels in cumulus cells (e.g., endometriosis studies), but requires cell lysis and may miss dynamic changes .
  • Luminescence assays (e.g., luciferin-luciferase): High sensitivity but limited to ATP-specific signals .
  • Fluorescent probes (e.g., ATeam variants): Enable real-time tracking in live cells but require genetic modification .

Advanced Research Questions

Q. How can transient ATP release in neurological systems be detected and analyzed?

Fast-scan cyclic voltammetry (FSCV) paired with automated algorithms identifies ATP transients (e.g., in brain extracellular space) by:

  • Detecting dual oxidation peaks (1.3 V and 1.5 V vs Ag/AgCl) .
  • Validating signals against false positives (e.g., ATP vs histamine/pH changes) .
  • Reducing analysis time from 18 hours to 40 minutes via modular code .

Q. What experimental designs are used to investigate ATP’s role in extracellular signaling post-traumatic brain injury (TBI)?

Studies employ:

  • Microdialysis : Monitors ATP efflux in rat TBI models, showing a 200% increase immediately post-injury .
  • Statistical validation : Repeated-measures ANCOVA adjusts for baseline variability (e.g., pre-injury ATP levels) .
  • Control groups : Sham-operated animals confirm injury-specific effects .

Q. How do deuterium-labeled ATP analogs enhance metabolic pathway studies?

Deuterated ATP (e.g., ApppI(d₂)) is synthesized via:

  • High-performance CCC (HPCCC) : Purifies intermediates with deuterium at C2/C8 positions .
  • NMR validation : Confirms isotopic labeling for tracing ATP utilization in mevalonate pathways .
  • Applications: Elucidates ATP-dependent phosphorylation kinetics in lipid metabolism .

Q. What methodological challenges arise when correlating mitochondrial ATP production with clinical fatigue?

Key approaches include:

  • Bioenergetic profiling : Seahorse XF Analyzer measures OCR (oxygen consumption rate) in patient-derived cells .
  • Symptom integration : Links ATP deficits to PROMIS fatigue scores, requiring multivariate regression to control for confounders (e.g., age, comorbidities) .
  • Limitations : Tissue-specific ATP dynamics (e.g., muscle vs neurons) complicate systemic correlations .

Q. How can aptamer-based electrochemical biosensors improve ATP detection in mitochondrial disorders?

Advanced biosensors use:

  • AuNP-modified SPCEs : Enhance sensitivity (detection limit: 0.1 nM ATP) via aptamer conformational changes upon binding .
  • Cross-validation : Compare with HPLC to address interference from ADP/AMP .
  • Applications : Diagnose mitochondrial diabetes by detecting ATP depletion in respiratory complex mutants .

Q. What statistical frameworks resolve contradictions in ATP data across experimental models?

Conflicting results (e.g., ATP’s role in cancer cachexia vs. neurodegeneration) require:

  • Meta-analysis : Pool data from ≥5 studies (e.g., NSCLC trials ) using random-effects models.
  • Covariate adjustment : ANCOVA controls for baseline ATP variability in TBI studies .
  • Post hoc tests : Tukey’s HSD identifies group differences after ANOVA (e.g., ATP vs glutamate efflux post-TBI) .

Q. How are ATP-driven processes like DNA synthesis studied in adenosine deaminase (ADA) deficiency?

Research focuses on:

  • dATP accumulation : Quantified via LC-MS in ADA-deficient cells, which noncompetitively inhibits ribonucleotide reductase (RNR) .
  • Feedback inhibition assays : Measure RNR activity with/without dATP to model DNA replication errors .
  • Therapeutic strategies : CRISPR editing of ADA gene restores dATP/ATP balance in vitro .

Methodological Considerations

  • Data interpretation : Normalize ATP levels to mitochondrial count (confocal microscopy ) or protein content (Bradford assay ).
  • Ethical compliance : Animal studies must follow NIH guidelines (e.g., UCLA Chancellor’s Committee approval ).
  • Reagent validation : Confirm ATP purity (>95%) via HPLC before in vivo use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.